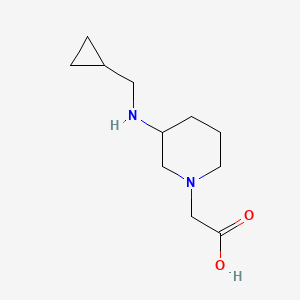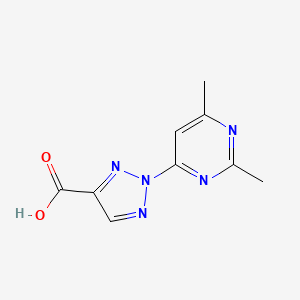
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
-
Step 1: Synthesis of 2,6-Dimethylpyrimidine
- Reactants: Acetophenone, formamide
- Conditions: Acidic or basic catalysis, elevated temperature
-
Step 2: Formation of Triazole Ring
- Reactants: 2,6-Dimethylpyrimidine, azide compound
- Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature
-
Step 3: Carboxylation
- Reactants: Intermediate from Step 2, carbon dioxide source
- Conditions: Basic conditions, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperature
- Products: Corresponding carboxylic acids or ketones
-
Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Room temperature, inert atmosphere
- Products: Reduced triazole derivatives or alcohols
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
- Reagents: Halogenating agents, nucleophiles
- Conditions: Room temperature to elevated temperature
- Products: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.
Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,3-triazole
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-5-carboxylic acid
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group. This positioning can influence its reactivity and biological activity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI Key |
KDKMRDMHSIKZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


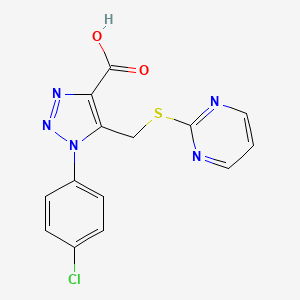
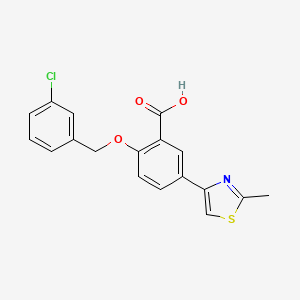
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)

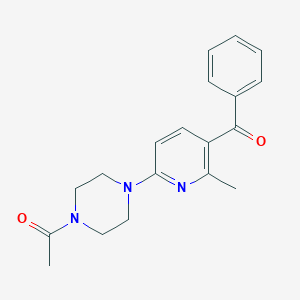
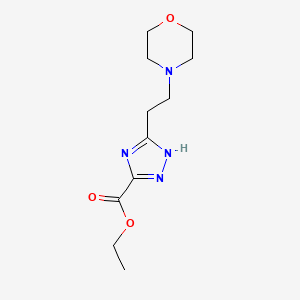
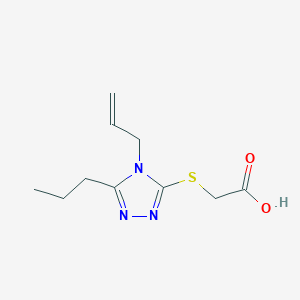

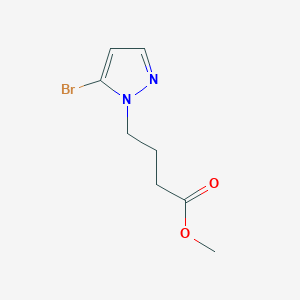
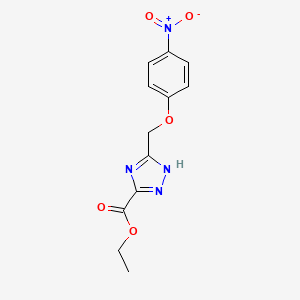
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)


